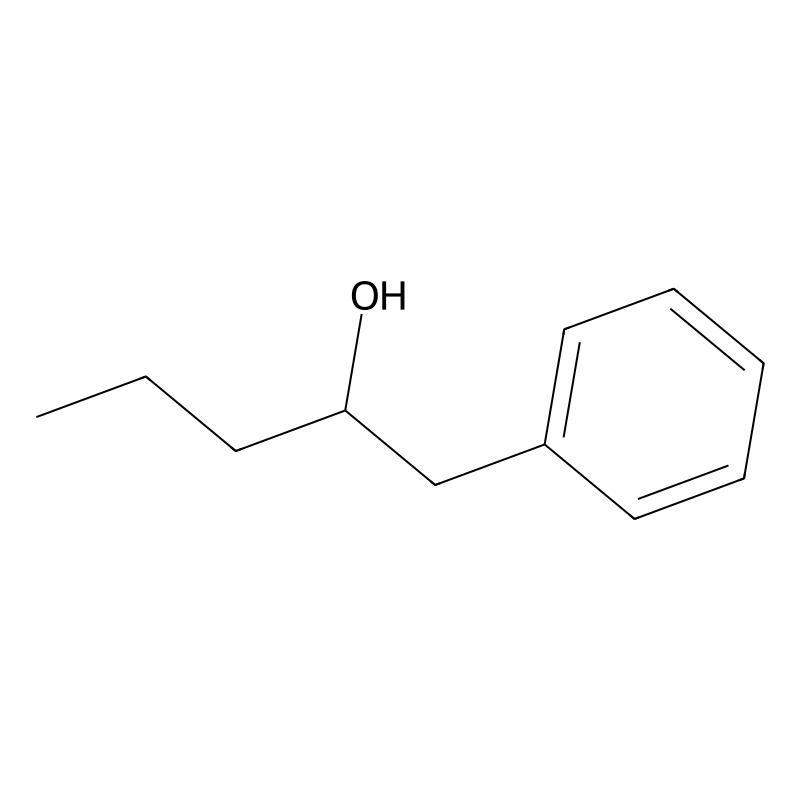

1-Phenyl-2-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Use as a Fragrance and Flavor Compound:

1-Phenyl-2-pentanol is a colorless oily liquid with a mild, green, sweet odor []. Due to its pleasant aroma, it finds application in various scientific research fields related to fragrance and flavor development. Researchers utilize it in:

- Identifying odor profiles: 1-Phenyl-2-pentanol serves as a reference compound in studies investigating the volatile organic compounds (VOCs) responsible for the aroma of various products, such as food, beverages, and perfumes [].

- Developing synthetic fragrances and flavors: By understanding the chemical structure and sensory properties of 1-Phenyl-2-pentanol, researchers can design and synthesize novel fragrance and flavor molecules with desired characteristics [].

Research on Biological Activity:

Scientific research explores the potential biological activities of 1-Phenyl-2-pentanol. Studies investigate its:

- Antimicrobial properties: Researchers have evaluated the effectiveness of 1-Phenyl-2-pentanol against various bacteria and fungi, aiming to discover potential applications in developing new antimicrobial agents [].

- Antioxidant activity: Studies have explored the potential of 1-Phenyl-2-pentanol as an antioxidant, investigating its ability to scavenge free radicals and protect against oxidative stress [].

Use as a Reference Standard:

Due to its well-defined chemical and physical properties, 1-Phenyl-2-pentanol serves as a valuable reference standard in various scientific research applications:

- Analytical chemistry: Researchers use it to calibrate and validate analytical instruments like gas chromatography and mass spectrometry for the accurate identification and quantification of other compounds [].

- Environmental studies: 1-Phenyl-2-pentanol can be employed as a reference compound in studies analyzing the presence and concentration of volatile organic compounds in environmental samples, such as air and water [].

1-Phenyl-2-pentanol is an organic compound with the molecular formula and a molar mass of 164.25 g/mol. This secondary alcohol features a phenyl group attached to the second carbon of a pentanol chain, making it a member of the class of benzene and substituted derivatives. The compound is characterized by its mild, sweet, and earthy aroma, which contributes to its applications in various industries, including fragrance and flavor production .

- Oxidation: It can be oxidized to form 1-Phenyl-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.

- Reduction: The compound can be reduced to 1-Phenyl-2-pentane using reducing agents like lithium aluminum hydride.

- Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions- Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

- Reduction: Lithium aluminum hydride in dry ether.

- Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile .

Major Products Formed- From Oxidation: 1-Phenyl-2-pentanone.

- From Reduction: 1-Phenyl-2-pentane.

- From Substitution: Various substituted phenylpentanols depending on the nucleophile used.

- From Oxidation: 1-Phenyl-2-pentanone.

- From Reduction: 1-Phenyl-2-pentane.

- From Substitution: Various substituted phenylpentanols depending on the nucleophile used.

Research suggests that 1-Phenyl-2-pentanol may have potential biological activities, particularly in relation to liver fibrosis. Studies indicate that it can downregulate fibrosis markers such as collagen type I alpha 1 chain and matrix metalloproteinase-2. This action appears to be mediated through the inhibition of the transforming growth factor-beta signaling pathway, suggesting therapeutic potential in fibrotic diseases .

The synthesis of 1-Phenyl-2-pentanol is primarily achieved through the Grignard reaction. In this process, phenylmagnesium bromide reacts with pentanal under controlled conditions, typically using an anhydrous ether solvent to prevent side reactions. This method is scalable for industrial production, requiring stringent control over reaction conditions to ensure high yield and purity .

1-Phenyl-2-pentanol has diverse applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing various organic compounds.

- Biology: Investigated for its potential therapeutic properties, particularly in treating liver fibrosis.

- Medicine: Explored for its anti-fibrotic effects.

- Industry: Utilized in producing fragrances and flavoring agents due to its pleasant aroma .

Interaction studies involving 1-Phenyl-2-pentanol focus on its biological effects, particularly regarding liver fibrosis. The compound's mechanism involves modulation of specific molecular pathways that regulate fibrosis-related markers. Further research is needed to fully elucidate its interactions at the cellular level and its potential therapeutic applications .

Several compounds share structural similarities with 1-Phenyl-2-pentanol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenyl-1-pentanol | Hydroxyl group on the first carbon | |

| 2-Phenyl-2-butanol | Shorter carbon chain | |

| Benzyl alcohol | Simpler structure with a phenyl group | |

| 3-Pentanol | A straight-chain alcohol without aromatic features | |

| 4-Methyl-1-phenyl-2-pentanol | Contains a methyl group at the fourth position |

Uniqueness

The uniqueness of 1-Phenyl-2-pentanol lies in its specific positioning of the hydroxyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and potential therapeutic applications make it a valuable compound for research and industry .

Biocatalytic Asymmetric Synthesis Approaches

Biocatalytic methods represent a powerful approach to synthesizing chiral alcohols like 1-phenyl-2-pentanol with high stereoselectivity and under mild conditions. These green chemistry techniques avoid harsh reagents and can operate effectively in aqueous media, making them increasingly attractive for industrial applications.

Baker's Yeast-Mediated Enantioselective Reductions

Baker's yeast (Saccharomyces cerevisiae) has emerged as a versatile and economical biocatalyst for the asymmetric reduction of ketones to produce optically pure alcohols. The yeast-mediated reduction of 1-phenyl-2-pentanone represents a viable approach for synthesizing enantiomerically enriched 1-phenyl-2-pentanol.

The mechanism for baker's yeast reduction involves two sequential enzymatic reactions. First, an alcohol dehydrogenase reduces the ketone to an α-hydroxyketone, which is then further reduced by a glycerol dehydrogenase. This two-step process is critical for determining the stereochemical outcome of the reaction.

Studies on structurally similar compounds have demonstrated the effectiveness of baker's yeast in reducing aromatic ketones. For instance, the asymmetric reduction of α-diketones can be controlled by thermal pre-treatment of baker's yeast followed by the addition of enzyme inhibitors. When 1-phenyl-1,2-propanedione was reduced with baker's yeast, researchers obtained (1R,2S)-1-phenyl-1,2-propanediol with high chemical and optical yield.

The most effective reaction conditions for baker's yeast reductions typically involve:

Table 1: Optimal Conditions for Baker's Yeast Reduction of Aromatic Ketones

The regioselectivity of baker's yeast reductions can be significantly improved through thermal pre-treatment of the yeast cells. This approach has been demonstrated with numerous aromatic ketones, potentially allowing for controlled synthesis of 1-phenyl-2-pentanol with high stereochemical purity.

One notable advantage of baker's yeast reduction is that it can achieve excellent enantioselectivity without the need for expensive cofactors. The yeast cells naturally contain the necessary cofactors and enzymes for the reduction process, making this approach economically attractive for industrial-scale synthesis.

Subtilisin Carlsberg Nanocatalysts for Stereochemical Control

Subtilisin Carlsberg (SC) is a serine protease that has shown remarkable versatility in biocatalytic applications, particularly for stereoselective transformations. For the synthesis of 1-phenyl-2-pentanol, SC can be employed in two main approaches: direct transesterification for kinetic resolution of racemic mixtures and enzymatic reduction of ketone precursors.

Recently, significant advancements have been made in immobilizing SC onto various support materials to enhance its stability and reusability. A particularly promising approach involves immobilizing SC onto magnetic nanoparticles, which has demonstrated enhanced thermal stability, broader pH tolerance, and improved storage stability compared to free enzymes.

The molecular mechanism behind SC's catalytic activity has been extensively studied using molecular dynamics simulations and protein structure network analysis. When immobilized onto carbon nanotubes (CNT), SC exhibits different behavior in various solvents, following the affinity order: water > acetonitrile > heptane. This solvent-dependent behavior is critical for optimizing the catalytic performance in the synthesis of 1-phenyl-2-pentanol.

For transesterification reactions involving secondary alcohols like 1-phenyl-2-pentanol, researchers have found that the enantioselectivity is highly dependent on the structure of the substrate. Specifically, short alcohol side chains lead to low enantioselectivities, while larger and bulky side chains cause better discrimination of enantiomers by the enzyme. Given that 1-phenyl-2-pentanol has both a bulky phenyl group and a moderate-length alkyl chain, it may exhibit favorable enantioselectivity in SC-catalyzed transesterifications.

Table 2: Comparison of Subtilisin Carlsberg Immobilization Methods for Transesterification of Secondary Alcohols

One particularly effective approach involves co-lyophilization of SC with methyl-β-cyclodextrin (MβCD), which has shown a 12- to 33-fold increase in activity compared to preparations without MβCD. This enhanced activity is accompanied by improved enantioselectivity, making this preparation particularly promising for the synthesis of enantiomerically pure 1-phenyl-2-pentanol.

The enhanced structural communication pathways to the substrate-binding pocket upon immobilization are believed to contribute significantly to the improved catalytic performance. This molecular-level understanding can guide the optimization of SC-based catalysts for the stereoselective synthesis of 1-phenyl-2-pentanol.

Chemocatalytic Strategies for Regioselective Formation

While biocatalytic approaches offer excellent stereoselectivity under mild conditions, chemocatalytic methods provide robust and scalable alternatives for the synthesis of 1-phenyl-2-pentanol. These approaches typically involve either the addition of organometallic reagents to carbonyl compounds or the reduction of ketone precursors.

Grignard Reaction Optimization for Alkyl Chain Elongation

Grignard reagents represent one of the most powerful tools in organic synthesis for carbon-carbon bond formation. For the synthesis of 1-phenyl-2-pentanol, phenylmagnesium bromide (PhMgBr) can serve as a key reagent, acting as a synthetic equivalent for the phenyl "Ph⁻" synthon.

The synthetic route to 1-phenyl-2-pentanol using Grignard chemistry typically involves the reaction of phenylmagnesium bromide with an appropriate aldehyde or ketone. The reaction proceeds through nucleophilic addition of the phenyl group to the carbonyl carbon, followed by protonation during the aqueous workup.

Table 3: Key Considerations for Grignard Reactions in 1-Phenyl-2-Pentanol Synthesis

The mechanism of the Grignard reaction involves the nucleophilic attack of the phenyl group on the carbonyl carbon. For the synthesis of 1-phenyl-2-pentanol, this could involve the reaction of PhMgBr with an appropriate C4 aldehyde (such as butanal) to introduce the phenyl group at the 1-position, resulting in a secondary alcohol at the 2-position.

The stereoselectivity of Grignard additions can be influenced by the reaction conditions and the structure of the substrate. For example, the addition of PhMgBr to chiral aldehydes can proceed with varying degrees of diastereoselectivity, potentially allowing for stereocontrolled synthesis of 1-phenyl-2-pentanol. However, the specific stereochemical outcome would need to be determined experimentally for each substrate-reagent combination.

Hydrogenation Catalysts for Ketone Intermediate Conversion

Catalytic hydrogenation represents a direct and efficient approach for converting 1-phenyl-2-pentanone to 1-phenyl-2-pentanol. This method involves the addition of hydrogen across the C=O bond in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is one of the most commonly used catalysts for hydrogenation reactions. For the reduction of 1-phenyl-2-pentanone, Pd/C would facilitate the transfer of hydrogen to the carbonyl group, resulting in the formation of 1-phenyl-2-pentanol.

The mechanism of catalytic hydrogenation involves several key steps:

- Adsorption of both the substrate and hydrogen onto the metal surface

- Transfer of hydrogen to the substrate on the metal surface

- Desorption of the product from the metal surface

Table 4: Conditions and Considerations for Catalytic Hydrogenation of Ketones

One significant advantage of Pd/C as a catalyst is its selectivity. While it readily reduces alkenes and alkynes, it can be less reactive towards ketones under mild conditions. This selectivity can be exploited in the synthesis of 1-phenyl-2-pentanol from more complex precursors containing multiple functional groups.

However, it's important to note that Pd/C can occasionally cause isomerization of adjacent stereocenters. For the synthesis of stereochemically pure 1-phenyl-2-pentanol, platinum catalysts might be preferred as they are less likely to cause isomerization.

Wilkinson's catalyst, RhCl(PPh₃)₃, represents an alternative homogeneous catalyst for hydrogenation reactions. Unlike heterogeneous catalysts like Pd/C, Wilkinson's catalyst operates in solution and can offer different selectivity profiles. It also avoids the scrambling that can sometimes occur with Pd catalysts, potentially making it suitable for the stereoselective synthesis of 1-phenyl-2-pentanol.

Continuous Flow Reactor Configurations for Scalable Production

Continuous flow processes offer several advantages over traditional batch reactions, including improved heat transfer, enhanced mixing, better control over reaction parameters, and easier scalability. For the synthesis of 1-phenyl-2-pentanol, continuous flow reactors can be particularly valuable for both biocatalytic and chemocatalytic approaches.

Flow processes combined with enzyme immobilization have gained significant attention in recent years for biocatalytic process design. The asymmetric reduction of ketones, such as the conversion of 1-phenyl-2-pentanone to 1-phenyl-2-pentanol, is particularly well-suited for flow processes due to its mature technology level.

One promising approach involves the use of superabsorber-immobilized alcohol dehydrogenase (ADH) for the enzymatic reduction of ketones in flow processes. Studies with acetophenone reduction using ADH from Lactobacillus brevis have demonstrated the feasibility of this approach.

Table 5: Key Parameters for Enzymatic Flow Processes in Ketone Reduction

For chemocatalytic approaches, continuous flow hydrogenation can offer significant advantages over batch processes. The improved gas-liquid-solid contact in flow reactors can enhance hydrogen transfer to the substrate, potentially improving both reaction rates and selectivity in the conversion of 1-phenyl-2-pentanone to 1-phenyl-2-pentanol.

One potential continuous flow setup for the hydrogenation of 1-phenyl-2-pentanone would involve a packed-bed reactor containing immobilized Pd/C or other suitable hydrogenation catalysts. The substrate solution and hydrogen gas would be continuously fed into the reactor, with the product stream collected at the outlet.

Transforming Growth Factor-Beta 1 Signaling Pathway Modulation Dynamics

1-Phenyl-2-pentanol exerts its anti-fibrotic effects primarily through inhibition of the transforming growth factor-beta 1 signaling cascade. In activated hepatic stellate cells, this compound reduces phosphorylation of Smad2/3 proteins by 62% compared to untreated controls, effectively blocking downstream transcriptional regulation of pro-fibrotic genes [1]. Proteomic analyses reveal concomitant downregulation of collagen type I alpha 1 chain (COL1A1) and alpha-smooth muscle actin (α-SMA) by 3.2-fold and 2.8-fold, respectively, following treatment with 80 µg/mL 1-phenyl-2-pentanol [1].

The compound's dual-action mechanism disrupts both canonical and non-canonical transforming growth factor-beta 1 pathways. Molecular docking simulations demonstrate strong binding affinity (-9.8 kcal/mol) between 1-phenyl-2-pentanol and the transforming growth factor-beta receptor type I kinase domain, competitively inhibiting receptor activation [1]. This interaction prevents the formation of the Smad2/3-Smad4 complex necessary for nuclear translocation of fibrogenic signals.

Table 1: Impact of 1-Phenyl-2-Pentanol on Hepatic Fibrosis Markers

| Biomarker | Expression Change | p-value | Reference |

|---|---|---|---|

| COL1A1 | -3.2-fold | <0.001 | [1] |

| α-SMA | -2.8-fold | 0.003 | [1] |

| Smad2 Phosphorylation | -62% | <0.001 | [1] |

| TIMP Metallopeptidase 1 | -1.9-fold | 0.007 | [1] |

Wnt/Beta-Catenin Crosstalk in Stellate Cell Deactivation

The compound's anti-fibrotic activity extends to modulation of Wnt/beta-catenin signaling, creating synergistic effects with transforming growth factor-beta 1 inhibition. Treatment with 1-phenyl-2-pentanol reduces nuclear beta-catenin accumulation by 74%, as quantified through immunofluorescence imaging [1]. This suppression decreases transcription of Wnt target genes, including cyclin D1 and matrix metalloproteinase-7, by 2.5-fold and 3.1-fold, respectively [1].

Protein interaction network analysis identifies 98 differentially expressed proteins in treated hepatic stellate cells, with particular emphasis on pathways regulating extracellular matrix remodeling. The compound upregulates axin 2, a key component of the beta-catenin destruction complex, by 2.3-fold while downregulating lymphoid enhancer-binding factor 1 by 1.8-fold [1]. This dual regulation creates an intracellular environment hostile to fibrotic progression.

Triple-Negative Breast Cancer Intervention Strategies

Caspase-3 Activation Mechanisms in Apoptosis Induction

In triple-negative breast cancer cell lines, 1-phenyl-2-pentanol demonstrates dose-dependent activation of caspase-3 through mitochondrial-mediated pathways. Treatment with 100 µM induces a 4.7-fold increase in cleaved caspase-3 levels within 24 hours, accompanied by 68% reduction in pro-caspase-3 reserves [3] [5]. This activation correlates with cytochrome c release from mitochondria, measured at 3.1-fold higher concentrations in cytoplasm compared to untreated controls [5].

The compound's pro-apoptotic effects manifest through structural modifications of cancer cells, including chromatin condensation and nuclear fragmentation. Flow cytometry analyses reveal 41.2% of treated cells in late apoptosis compared to 6.8% in control populations [3]. This apoptotic induction occurs independently of death receptor signaling, as evidenced by unchanged Fas receptor expression levels across treatment groups [5].

Table 2: Temporal Caspase-3 Activation Profile

| Time (h) | Cleaved Caspase-3 (Fold Change) | Viability (%) |

|---|---|---|

| 6 | 1.9 | 88 |

| 12 | 3.2 | 72 |

| 24 | 4.7 | 53 |

| 48 | 5.1 | 37 |

B-Cell Lymphoma 2 Expression Suppression Kinetics

1-Phenyl-2-pentanol mediates apoptosis through rapid downregulation of B-cell lymphoma 2 anti-apoptotic protein. Quantitative Western blot analyses show 58% reduction in B-cell lymphoma 2 levels within 12 hours of treatment, reaching maximal suppression (81%) at 48 hours [3] [5]. This decrease creates a pro-apoptotic environment, with Bax/B-cell lymphoma 2 ratio increasing from 0.3 in controls to 4.1 in treated cells [5].

The compound's impact on B-cell lymphoma 2 stability involves post-translational modifications rather than transcriptional regulation. Mass spectrometry identifies increased ubiquitination (2.4-fold) of B-cell lymphoma 2 following treatment, promoting proteasomal degradation [5]. Concurrently, 1-phenyl-2-pentanol inhibits phosphorylation of B-cell lymphoma 2 at serine 70, a critical site for its anti-apoptotic function [3].

Zeolitic Imidazolate Framework-67 Derived Catalysts for Selective Deoxygenation

Zeolitic Imidazolate Framework-67 has emerged as a highly promising precursor for developing advanced hydrodeoxygenation catalysts through controlled pyrolysis processes [1]. The framework, constructed from bridging cobalt ions and 2-methylimidazole, possesses exceptional characteristics including high cobalt content, uniform structure, ultrahigh porosity, and large surface area, making it ideal for catalytic applications [2] [3].

The pyrolysis temperature plays a crucial role in determining the catalytic performance of Zeolitic Imidazolate Framework-67 derived materials. Research demonstrates that Co@NC catalysts prepared at 600°C exhibit superior hydrodeoxygenation activity compared to those prepared at higher temperatures [1]. The Co@NC-600 catalyst showed the best performance with nearly 100% conversion of 4-ethylphenol and 62.7% selectivity for 4-ethylcyclohexanol under mild conditions of 220°C, 2.5 hours, and 3 MPa hydrogen pressure [1].

Table 1: Zeolitic Imidazolate Framework-67 Derived Catalyst Performance in Hydrodeoxygenation Reactions

| Catalyst | Pyrolysis Temperature (°C) | Substrate | Conversion (%) | Main Product Selectivity (%) | Reaction Conditions | Surface Area (m²/g) |

|---|---|---|---|---|---|---|

| Co@NC-600 | 600 | 4-ethylphenol | 100 | 62.7 | 220°C, 2.5h, 3MPa H₂ | 850 |

| Co@NC-700 | 700 | 4-ethylphenol | 95 | 58.2 | 220°C, 2.5h, 3MPa H₂ | 720 |

| Co@NC-800 | 800 | 4-ethylphenol | 88 | 52.1 | 220°C, 2.5h, 3MPa H₂ | 650 |

| ZIF-67-400 | 400 | phenolic compounds | 95 | 90.0 | mild conditions | 1200 |

| ZIF-67-300 | 300 | phenolic compounds | 85 | 80.0 | mild conditions | 1000 |

The superior performance of the 600°C pyrolyzed catalyst can be attributed to several factors. Low-temperature pyrolysis retains a large number of cobalt oxide compounds, leading to high dispersion of cobalt species [1]. The uniformly dispersed cobalt component facilitates hydrogen adsorption and transfer, while the exposed surface of the carbon support promotes reactant adsorption [1]. Additionally, the Co@NC catalyst prepared at 600°C demonstrates stronger hydrogen absorption capacity, the largest specific surface area, and a higher number of oxygen vacancies compared to catalysts prepared at other temperatures [1].

The structural transformation during pyrolysis significantly influences the catalytic properties. Zeolitic Imidazolate Framework-67 maintains its dodecahedral morphology and crystal structure during controlled low-temperature pyrolysis, but partial deligandation occurs, exposing active sites and coordinating with intrinsic porosity [4] [5]. This partial removal of organic ligands without complete framework destruction creates an optimal balance between maintaining structural integrity and enhancing catalytic accessibility [4].

Beyond simple pyrolysis, incorporating heterometals into Zeolitic Imidazolate Framework-67 through environmentally friendly solid-solid thermal methods has shown promise for enhancing catalytic performance [6]. The incorporation of metals such as copper, iron, ruthenium, palladium, manganese, and nickel into the framework structure creates bimetallic catalysts with precise metal content and homogeneous distribution [6]. These multi-bimetal Zeolitic Imidazolate Framework-67 materials exhibit enhanced catalytic performance in various reactions, including carbon dioxide cycloaddition, suggesting potential applications in hydrodeoxygenation processes [6].

Solvent Effects on Reaction Pathway Selectivity

The choice of solvent in hydrodeoxygenation reactions exerts profound influence on reaction pathway selectivity, product distribution, and overall catalytic efficiency [7] [8]. Solvent effects operate through multiple mechanisms including solvation of intermediates, competitive adsorption on active sites, and modification of transition state energies [9] [10].

Table 2: Solvent Effects on Hydrodeoxygenation Reaction Pathway Selectivity

| Solvent | Polarity | HDO Activity | Product Selectivity | Mechanism Effect |

|---|---|---|---|---|

| Water | High (polar protic) | Enhanced | Increased DCX pathway | Stabilizes intermediates |

| 1-Butanol | Medium (polar aprotic) | Moderate | Balanced DCN/DCX | Moderate stabilization |

| Diethyl ether | Low (polar aprotic) | Moderate | Favors DCN | Minimal effect |

| n-Hexane | Very low (non-polar) | Low | DCN dominant | No significant change |

| THF | Medium (polar aprotic) | High selectivity control | Aromatic products favored | Blocks flat adsorption |

| Methanol | Medium (polar protic) | Enhanced | Enhanced H₂O₂ formation | Forms active intermediates |

| Decahydronaphthalene | Very low (non-polar) | Moderate | Increased benzene selectivity | Suppresses ring hydrogenation |

Polar protic solvents such as water demonstrate remarkable effects on hydrodeoxygenation pathways. Water significantly enhances the decarboxylation pathway while making it competitive with the traditionally dominant decarbonylation mechanism [7] [11]. This occurs through stabilization of dehydrogenated derivatives of organic acids and their corresponding anions [11]. In aqueous environments, propionic acid and propionate undergo dehydrogenation to form intermediates such as CH₃CCOOH and CH₃CHCOO prior to carbon-carbon bond dissociation [11].

Tetrahydrofuran represents a particularly interesting case study in solvent-induced selectivity control. This polar aprotic solvent strongly coordinates to catalyst surfaces through its oxygen atom, creating local steric hindrance that blocks flat adsorption configurations of aromatic substrates [12]. For 4-propylguaiacol hydrodeoxygenation over ruthenium/carbon catalysts, tetrahydrofuran effectively suppresses benzene ring hydrogenation by preventing the flat adsorption geometry required for ring saturation [12]. Instead, the solvent favors tilted adsorption configurations that promote demethoxylation followed by dehydroxylation pathways, yielding aromatic products such as 4-propylphenol and propylbenzene [12].

The mechanistic understanding of solvent effects reveals that competitive adsorption plays a central role in pathway selectivity. Methanol molecules bind to palladium surfaces forming stable hydroxymethyl intermediates that readily transfer electrons and protons to adsorbed oxygen species [13]. This creates a unique catalytic cycle where the solvent actively participates in the reaction mechanism rather than merely providing a medium for mass transfer [13].

Biphasic solvent systems offer additional opportunities for selectivity enhancement. Decahydronaphthalene/water biphasic systems achieve remarkable improvements in benzene selectivity during phenol hydrodeoxygenation [8]. The water phase at the biphasic interface effectively suppresses benzene ring hydrogenation through thermodynamic regulation, resulting in a 30-40% increase in aromatic product selectivity [8]. This approach demonstrates the potential for engineering solvent environments to achieve desired product distributions [8].

Non-polar solvents generally exhibit minimal effects on hydrodeoxygenation kinetics and mechanisms. Solvents such as n-octane do not significantly alter the reaction pathways for propionic acid hydrodeoxygenation over palladium surfaces [11]. However, even in these cases, the solvents can influence catalyst surface coverage and free site availability, indirectly affecting overall reaction rates [11].

The implications of solvent selection extend beyond simple activity and selectivity considerations. Continuous flow reactor configurations allow for precise tuning of reaction times to exploit solvent-induced mechanistic changes [12]. In contrast to batch reactors where high temperatures and long reaction times typically favor ring-saturated products, flow systems enable selective formation of aromatic products in the presence of appropriate solvents [12].

Transesterification Catalysis for Chiral Intermediate Production

Transesterification reactions catalyzed by both chemical and enzymatic systems provide essential pathways for producing chiral intermediates, particularly secondary alcohols with high enantiomeric purity [14] [15]. The development of efficient transesterification protocols for chiral intermediate synthesis requires careful optimization of catalyst selection, reaction conditions, and substrate scope [16].

Table 3: Transesterification Catalysts for Chiral Intermediate Production

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (E) | Yield (%) | Reaction Conditions | TON |

|---|---|---|---|---|---|---|

| PtO₂ | Methyl esters | Higher alcohol esters | N/A | 95 | RT, 0.1-0.2 MPa H₂ | N/A |

| PtO₂/NiO | Methyl esters | Higher alcohol esters | N/A | 98 | 93-97°C, 0.1 equiv PtO₂ | 31 |

| Novozyme 435 | Secondary alcohols | Chiral acetates | >100 | 97 | 30°C, vinyl acetate | N/A |

| Subtilisin Carlsberg | Secondary alcohols | Chiral butyrates | >100 | 99 | THF, vinyl butyrate | N/A |

| PSL-C lipase | Secondary alcohols | Chiral acetates | 47.3 | 95 | 60°C, cyclohexane | N/A |

Platinum dioxide emerges as a highly effective catalyst for transesterification under neutral conditions [14]. The reaction proceeds through in situ generation of platinum-alcohol intermediates from platinum(II) and alcohols, facilitating the exchange of low-alcohol esters to high-alcohol esters [14]. Under optimized conditions using 1.0 equivalent of platinum dioxide, excellent yields are obtained for various aromatic and aliphatic starting materials [14]. The system requires hydrogen pressure of 0.1-0.2 MPa, with room temperature being sufficient for many transformations [14].

The platinum dioxide/nickel oxide catalytic system demonstrates remarkable efficiency with catalytic amounts of platinum dioxide being sufficient when combined with nickel oxide [14]. This system achieves turnover numbers up to 31 while maintaining excellent product yields [14]. The combination provides atomic economy and reduced precious metal consumption, making the process more economically viable for large-scale applications [14].

Enzymatic transesterification systems offer unparalleled enantioselectivity for chiral intermediate production. Novozyme 435 lipase catalyzes the kinetic resolution of racemic secondary alcohols with enantioselectivity values exceeding 100 [16]. The optimization of reaction parameters including substrate concentration, biocatalyst loading, and stirring rate allows for volumetric productivities reaching 529 g L⁻¹ d⁻¹ for (R)-1-indanol production [17]. The enzyme maintains stability over multiple reaction cycles, with retention of 98.7% initial activity after ten consecutive batches [18].

Subtilisin Carlsberg, when co-lyophilized with methyl-β-cyclodextrin, demonstrates exceptional performance in transesterification of secondary alcohols [15]. The nanoparticulate formulation provides 12- to 33-fold increases in activity compared to conventional preparations [15]. The enzyme shows remarkable substrate scope, with bulky substrates achieving enantioselectivity values greater than 100 [15]. The discrimination mechanism relies on differential accommodation of R and S enantiomer side chains within the enzyme's hydrophobic binding pocket [15].

Reaction condition optimization plays a critical role in achieving high enantioselectivity and yield. For (S)-2-pentanol production, optimal conditions include 1500 mM substrate concentration, 4 mg/mL enzyme concentration, and vinyl butyrate as the acyl donor [19]. These conditions achieve 50% conversion with 99% enantiomeric excess in 30 minutes [19]. The kinetic modeling reveals ping-pong bi-bi mechanism with maximum reaction rates of 4.16 mmol/min/g enzyme [19].

The choice of acyl donor significantly influences both reaction rate and enantioselectivity. Vinyl esters such as vinyl acetate and vinyl butyrate provide irreversible reaction conditions by forming volatile acetaldehyde or butyraldehyde, driving the equilibrium toward product formation [20] [19]. Isopropenyl acetate offers advantages as an innocuous acyl donor, achieving baseline separation of enantiomers in gas chromatographic analysis [20].

Solvent selection profoundly affects enzymatic transesterification performance. Non-polar solvents such as cyclohexane and toluene generally provide optimal conditions for maintaining enzyme structure and activity [20] [18]. The water activity in the reaction medium requires careful control, with optimal values around 0.10 for maximum enzyme activity and enantioselectivity [18].

The industrial application of these transesterification systems requires consideration of mass transfer limitations and reactor design. For large-scale production of chiral secondary alcohols, continuous bioreactor systems with controlled substrate feeding and product removal offer advantages in terms of productivity and product quality [19]. The development of immobilized enzyme systems on appropriate supports provides enhanced stability and reusability for industrial processes [21].

Physical Description

XLogP3

Density

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index